molecular formula C21H23ClN4O5 B11287323 Methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate

Methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate

Cat. No.: B11287323
M. Wt: 446.9 g/mol
InChI Key: QFKPZTJKTSLTFI-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-yl)benzoate is a synthetic benzoate derivative with a complex structure featuring a 4-chloro-3-nitrobenzamido substituent and a 4-ethylpiperazine moiety. The ethylpiperazine side chain may enhance solubility or modulate binding affinity in biological systems.

Properties

Molecular Formula

C21H23ClN4O5

Molecular Weight

446.9 g/mol

IUPAC Name

methyl 3-[(4-chloro-3-nitrobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C21H23ClN4O5/c1-3-24-8-10-25(11-9-24)18-7-5-15(21(28)31-2)12-17(18)23-20(27)14-4-6-16(22)19(13-14)26(29)30/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,27)

InChI Key

QFKPZTJKTSLTFI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

Methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C17H22ClN3O4C_{17}H_{22}ClN_{3}O_{4} and a molecular weight of approximately 367.83 g/mol. The structure features a piperazine moiety, which is often associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Nitro Group : Introduction of the nitro group onto the aromatic ring using nitration techniques.
  • Amide Bond Formation : Reaction of the nitro compound with an appropriate amine to form the amide linkage.
  • Esterification : Methylation to form the methyl ester, yielding the final product.

Antitumor Activity

Several studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, compounds containing piperazine rings have been shown to inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research has demonstrated that derivatives of benzoate compounds possess antimicrobial activities against a range of pathogens. Specifically, this compound may exhibit inhibitory effects against both gram-positive and gram-negative bacteria, as well as fungi.

Case Studies

  • Cell Line Studies : One study examined the effects of similar piperazine derivatives on MCF-7 breast cancer cells, showing that these compounds can act as mitogens and induce cellular proliferation .
  • In Vivo Studies : Animal models have been used to assess the efficacy of related compounds in tumor-bearing mice, where significant reductions in tumor size were observed after treatment with these derivatives.

Data Summary

Biological ActivityObserved EffectsReference
AntitumorCell cycle arrest in MCF-7 cells
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

Scientific Research Applications

The compound Methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a chemical entity that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Structural Features

FeatureDescription
Benzene RingsTwo aromatic rings enhancing biological activity
Nitro GroupContributes to the compound's reactivity
Piperazine MoietyProvides structural stability and enhances solubility

Anticancer Activity

This compound has been studied for its potential anticancer properties. Research indicates that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly effective against multidrug-resistant cancer cell lines.

Case Study: Prostate Cancer Treatment

A study demonstrated that a related compound showed a tumor growth inhibition rate of 30% after 21 days of treatment at a dose of 15 mg/kg in xenograft models. This highlights the compound's potential to overcome P-glycoprotein-mediated drug resistance, a significant barrier in cancer therapy.

Antimicrobial Properties

Research has indicated that the compound may exhibit antimicrobial activity against various bacterial strains. The mechanism involves interference with essential biochemical pathways, leading to cell death.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 15 µg/mL
Candida albicans< 20 µg/mL

Neurological Applications

The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have shown promise as anxiolytics and antipsychotics, indicating that further research could explore these avenues.

Efficacy Overview

ApplicationFindings
AnticancerSignificant tumor reduction in models
AntimicrobialEffective against multiple bacterial strains
NeurologicalPotential for treating anxiety disorders

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamido-Benzoate Derivatives

The following table compares key structural and synthetic features of methyl 3-(4-chloro-3-nitrobenzamido)-4-(4-ethylpiperazin-1-yl)benzoate with analogous compounds:

Compound Name / ID Core Structure Substituents Synthesis Yield Key Spectral Data (¹H NMR) Reference
Target Compound Methyl benzoate 3-(4-Chloro-3-nitrobenzamido), 4-(4-ethylpiperazin-1-yl) N/A Not reported N/A
Compound 63 () Methyl benzoate 3-Trifluoromethyl, 4-(3-chloropropoxy), 4-methylpiperazine 53% δ 8.3 (aromatic protons)
I-6230 () Ethyl benzoate 4-(4-(Pyridazin-3-yl)phenethylamino) Not reported Not reported
I-6373 () Ethyl benzoate 4-(4-(3-Methylisoxazol-5-yl)phenethylthio) Not reported Not reported

Key Observations :

Substituent Effects on Reactivity: The target compound’s 4-chloro-3-nitrobenzamido group introduces strong electron-withdrawing effects, which may stabilize intermediates during synthesis compared to the trifluoromethyl group in compound 63 .

Synthetic Challenges :

  • Compound 63 achieved a moderate yield (53%) using 1-bromo-3-chloropropane and methyl 4-hydroxy-3-(trifluoromethyl)benzoate . The target compound’s synthesis may face similar challenges due to steric hindrance from the nitro and chloro groups.

Biological Implications (Inferred) :

  • Ethyl benzoate derivatives like I-6230 and I-6373 () feature heterocyclic substituents (pyridazine, isoxazole) that enhance receptor binding in related studies. The target compound’s nitro group could act as a hydrogen-bond acceptor, mimicking these heterocycles’ interactions .
Functional Group Impact on Physicochemical Properties
  • Nitro vs. However, trifluoromethyl groups offer metabolic stability, which the nitro group lacks .
  • Ethylpiperazine vs. Methylpiperazine : The ethyl chain in the target compound increases molecular weight (~28 g/mol) compared to methylpiperazine derivatives, possibly affecting pharmacokinetic parameters like volume of distribution .

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